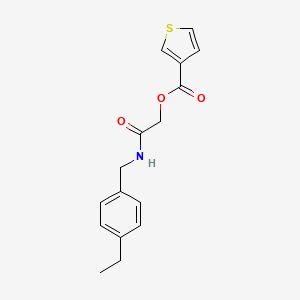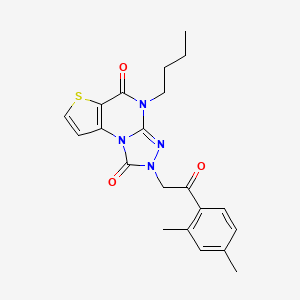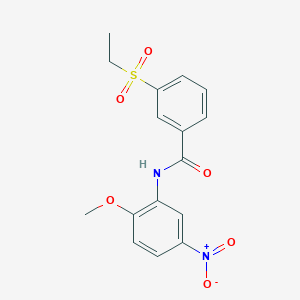![molecular formula C23H21FN4O3 B2678704 3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-methoxybenzyl)propanamide CAS No. 1326915-39-2](/img/structure/B2678704.png)
3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-methoxybenzyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-methoxybenzyl)propanamide” is a chemical substance with the CAS Number: 1255784-47-4 . It has a molecular weight of 301.28 . The IUPAC name for this compound is 3-(2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)propanoic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H12FN3O3/c16-11-3-1-10(2-4-11)12-9-13-15(22)18(6-5-14(20)21)7-8-19(13)17-12/h1-4,7-9H,5-6H2,(H,20,21) . This code provides a unique representation of the molecule’s structure.Physical and Chemical Properties Analysis
This compound is a solid . More detailed physical and chemical properties are not available in the current resources.Scientific Research Applications
Synthesis and Bioactivity Studies
A series of compounds with similar structures have been synthesized to explore their cytotoxicity, tumor specificity, and potential as carbonic anhydrase inhibitors. These studies have identified compounds with interesting cytotoxic activities, which may be crucial for further anti-tumor activity studies (Gul et al., 2016).
Anticancer Activity
New scaffolds have been synthesized and evaluated against human cancer cell lines, demonstrating significant anticancer activity. This includes the synthesis of 4-(4-methoxybenzylidene)-2-substitutedphenyl-5(4H)-oxazolone derivatives, which showed promising activity against hepatocellular carcinoma and colorectal carcinoma cell lines (Biointerface Research in Applied Chemistry, 2020).
Antibacterial and Antifungal Agents
Novel 2-(6-methoxy-2-naphthyl)propionamide derivatives have been efficiently synthesized and screened for their antibacterial and antifungal activities. These compounds showed significant antimicrobial activity, comparable to standard agents like Ampicilline and Flucanazole (Helal et al., 2013).
Fluorinated Heterocyclic Compounds
The synthesis of fluorine-bearing pyrazolones, pyrimidines, coumarines, and benzothiopyranones has been explored, demonstrating the versatility of 2-fluoroacrylic building blocks for creating fluorinated heterocyclic compounds (Shi et al., 1996).
Cytotoxicity of Pyrazole and Pyrimidine Derivatives
Studies have focused on the synthesis, characterization, and cytotoxicity of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, highlighting their potential for in vitro cytotoxic activity against cancer cells (Hassan et al., 2014).
Safety and Hazards
Properties
IUPAC Name |
3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-[(2-methoxyphenyl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN4O3/c1-31-21-5-3-2-4-17(21)15-25-22(29)10-11-27-12-13-28-20(23(27)30)14-19(26-28)16-6-8-18(24)9-7-16/h2-9,12-14H,10-11,15H2,1H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZGZDTKQJSUUQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)CCN2C=CN3C(=CC(=N3)C4=CC=C(C=C4)F)C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(3,5-dimethoxyphenyl)-2-((2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl)thio)acetamide](/img/structure/B2678624.png)
![(E)-2-bromo-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2678625.png)
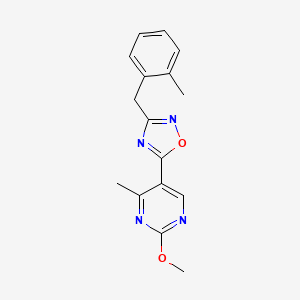
![Sodium 2-(4-chlorobenzo[d]oxazol-2-yl)acetate](/img/structure/B2678630.png)
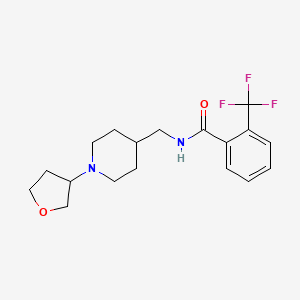
![6-Oxo-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B2678632.png)
![N-[(3-Pyridinyl)methyl]-N-methylacrylamide](/img/structure/B2678635.png)
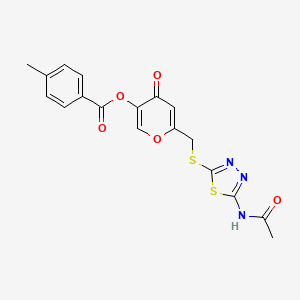

![Methyl 7-(difluoromethyl)-5-(furan-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2678638.png)
![1-(7,7-Dioxo-7lambda6-thia-2-azaspiro[3.5]nonan-2-yl)prop-2-en-1-one](/img/structure/B2678639.png)
